![molecular formula C22H21NO2 B1583760 Benzylimidobis(p-methoxyphenyl)methane CAS No. 524-96-9](/img/structure/B1583760.png)
Benzylimidobis(p-methoxyphenyl)methane
Overview
Description
Benzylimidobis(p-methoxyphenyl)methane is a chemical compound with the molecular formula C22H21NO2 . It has a molecular weight of 331.42 . The compound is also known by other names such as N-[Bis (4-methoxyphenyl)methylene]benzenemethanamine .
Synthesis Analysis
The compound can be prepared by heating p,p¢-dimethoxybenzophenone, thionyl chloride, and benzylamine .Molecular Structure Analysis
The molecular structure of Benzylimidobis(p-methoxyphenyl)methane is represented by the InChI string: InChI=1S/C22H21NO2/c1-24-20-12-8-18(9-13-20)22(19-10-14-21(25-2)15-11-19)23-16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3 .Physical And Chemical Properties Analysis
Benzylimidobis(p-methoxyphenyl)methane appears as pale-yellow crystals . It is soluble in ether and chloroform, and slightly soluble in petroleum ether . The melting point of the compound is between 89-91°C .Scientific Research Applications
Perovskite Solar Cells
The compound is explored in the context of perovskite solar cells as a hole-transporting material (HTM). Its molecular structure is advantageous for facilitating the transport of holes, which is essential for the efficient operation of these solar cells .
properties
IUPAC Name |
N-benzyl-1,1-bis(4-methoxyphenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-24-20-12-8-18(9-13-20)22(19-10-14-21(25-2)15-11-19)23-16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZONQFQTGCWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200417 | |
Record name | Benzylimidobis(p-methoxyphenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylimidobis(p-methoxyphenyl)methane | |
CAS RN |
524-96-9 | |
Record name | N-[Bis(4-methoxyphenyl)methylene]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylimidobis(p-methoxyphenyl)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Schoenberg's reagent | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32182 | |
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Record name | Benzylimidobis(p-methoxyphenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl(4,4'-dimethoxybenzhydrylidene)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZYLIMIDOBIS(P-METHOXYPHENYL)METHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RA7WPY0RR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main reaction observed when Schoenberg's reagent interacts with elemental sulfur?
A1: While the provided abstracts don't explicitly detail the reaction products, both papers investigate the interaction of Schoenberg's reagent (Benzylimidobis(p-methoxyphenyl)methane) with elemental sulfur. The title of the second paper, "Further Studies of Schoenberg's Reagent and Sulfur" [], suggests this research builds upon previous work, indicating an ongoing interest in this specific chemical reaction and its potential applications.
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